Hoku-81
Overview
Description
It is a potent and selective beta-2 adrenergic receptor stimulant with bronchodilating effects . This compound is primarily used in scientific research for its significant pharmacological properties.
Preparation Methods
HOKU-81 is synthesized from tulobuterol through metabolic processes. The synthetic route involves the hydroxylation of tulobuterol, resulting in the formation of 4-Hydroxytulobuterol . The industrial production methods for this compound are not extensively documented, but it is typically prepared in research laboratories under controlled conditions.
Chemical Reactions Analysis
HOKU-81 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
HOKU-81 has several scientific research applications:
Chemistry: It is used to study the properties and reactions of beta-2 adrenergic receptor stimulants.
Biology: this compound is used in biological studies to understand its effects on cellular processes and receptor interactions.
Medicine: This compound is researched for its potential therapeutic applications, particularly in respiratory diseases due to its bronchodilating effects.
Industry: This compound is used in the development of new pharmaceuticals and in the study of drug metabolism
Mechanism of Action
HOKU-81 exerts its effects by selectively stimulating beta-2 adrenergic receptors. This stimulation leads to the relaxation of tracheal smooth muscle, resulting in bronchodilation. The molecular targets involved include the beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family .
Comparison with Similar Compounds
HOKU-81 is compared with other beta-2 adrenergic receptor stimulants such as:
Tulobuterol: this compound is approximately eight times more potent than tulobuterol in relaxing tracheal smooth muscle.
Salbutamol: this compound is about twice as potent as salbutamol.
Isoprenaline: This compound has similar potency to isoprenaline in its bronchodilating effects
These comparisons highlight the unique potency and selectivity of this compound as a beta-2 adrenergic receptor stimulant.
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXBJWRFCNRAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861329 | |
Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58020-43-2 | |
Record name | 1-(2-Chloro-4-hydroxyphenyl)-tert-butylaminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058020432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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